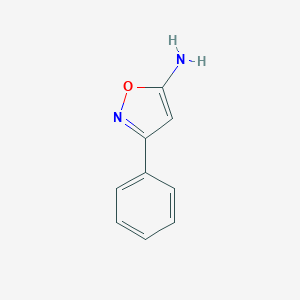

5-Amino-3-phenylisoxazole

描述

Significance of Isoxazoles as Privileged Heterocyclic Scaffolds in Drug Discovery and Development

In the realm of drug discovery and development, isoxazoles are recognized as "privileged scaffolds." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel therapeutic agents. The isoxazole (B147169) ring's ability to participate in various non-covalent interactions, coupled with its metabolic stability, makes it an attractive component in medicinal chemistry. nih.govnih.govresearchgate.net

The significance of isoxazoles is underscored by their presence in a number of commercially available drugs. nih.gov These include the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the immunosuppressant leflunomide. nih.govwikipedia.org The diverse pharmacological activities exhibited by isoxazole-containing compounds, such as antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, continue to fuel research into new derivatives. rsc.orgnanobioletters.com The structural versatility of the isoxazole core allows for the synthesis of large libraries of compounds, which is crucial for identifying new drug candidates. nih.gov

Overview of 5-Amino-3-phenylisoxazole as a Key Intermediate in Organic and Medicinal Chemistry

Within the broad family of isoxazoles, this compound emerges as a particularly important building block. chemimpex.comguidechem.com Its structure, featuring a phenyl group at the 3-position and an amino group at the 5-position, provides two key points for chemical modification. This dual functionality allows for the construction of more complex molecular architectures, making it a valuable intermediate in the synthesis of a wide range of organic compounds. chemimpex.comguidechem.com

In medicinal chemistry, this compound serves as a crucial starting material for the development of new pharmaceuticals. chemimpex.comguidechem.com Researchers have utilized this compound to create derivatives with potential applications as anti-inflammatory agents, analgesics, and even agents targeting neurological disorders. chemimpex.com Its utility also extends to the agrochemical industry and material science, where it is used in the synthesis of novel polymers and dyes. chemimpex.comguidechem.com The compound's reactivity and stability make it a versatile tool for creating innovative chemical entities. chemimpex.com

Historical Context and Evolution of Research on Isoxazole Derivatives

The history of isoxazole chemistry dates back to the late 19th century. In 1888, Ludwig Claisen was the first to recognize the cyclic structure of an isoxazole derivative, 3-methyl-5-phenylisoxazole. ijpcbs.com However, it was Dunstan and Dymond who are credited with the first synthesis of the parent isoxazole ring. ijpcbs.com A significant leap in the development of isoxazole chemistry occurred between 1930 and 1946, largely due to the work of Quilico and his studies on the synthesis of the ring system from nitrile oxides. ijpcbs.com

Early research laid the foundation for understanding the fundamental reactivity and properties of isoxazoles. Over the decades, the field has evolved dramatically, driven by the discovery of their diverse biological activities. rsc.orgnanobioletters.com Modern research focuses on developing novel and more efficient synthetic methods, including green chemistry approaches and transition metal-catalyzed reactions, to access a wider array of isoxazole derivatives. nih.govrsc.org The ongoing exploration of isoxazole chemistry continues to yield new compounds with significant potential in medicine and other scientific disciplines. rsc.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4369-55-5 | guidechem.comchembk.com |

| Molecular Formula | C₉H₈N₂O | guidechem.comchembk.com |

| Molecular Weight | 160.17 g/mol | chembk.com |

| Melting Point | 110-114 °C | chembk.com |

| Appearance | White crystalline solid | chemimpex.com |

| Solubility | Soluble in Methanol | chembk.com |

Synthetic Routes for this compound

| Synthetic Method | Reactants | Conditions | Yield | Reference |

| Cyclocondensation | Malononitrile, Aromatic Aldehydes, Hydroxylamine (B1172632) Hydrochloride | Lewis acid catalyst (e.g., Ceric ammonium (B1175870) sulfate), Isopropyl alcohol, Ambient to reflux temperature, 5 hours | 84-86% | |

| Modified Procedure | α-bromo ketoximes, Potassium Cyanide (KCN) | Dropwise addition of α-bromo ketoximes to KCN in Methanol at room temperature | Moderate to good yields | clockss.org |

| One-Pot Multicomponent Reaction | Malononitrile, Substituted Aryl Aldehyde, Hydroxylamine Hydrochloride | TiO₂ catalyst, Ethanol (B145695), Reflux, 7 hours | Not specified | ijmpronline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOHVVZZMMMDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293957 | |

| Record name | 3-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4369-55-5 | |

| Record name | 5-Amino-3-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-phenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Amino 3 Phenylisoxazole and Its Functionalized Analogues

Multicomponent One-Pot Synthesis Protocols

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 5-amino-3-phenylisoxazole from simple starting materials in a single step. nih.gov This approach is favored for its operational simplicity, atom economy, and the ability to avoid the isolation of intermediates. nih.gov

Lewis Acid-Catalyzed Cyclocondensation of Malononitrile, Aromatic Aldehydes, and Hydroxylamine (B1172632) Hydrochloride

A prominent one-pot method for synthesizing this compound and its analogues involves the cyclocondensation of malononitrile, an aromatic aldehyde (such as benzaldehyde), and hydroxylamine hydrochloride. ijmpronline.com This reaction is typically facilitated by a Lewis acid catalyst. The process involves the formation of the isoxazole (B147169) ring through a sequence of reactions including condensation and cyclization.

The choice of catalyst is crucial for the efficiency of the cyclocondensation reaction. Various Lewis acids have been investigated to optimize the synthesis of this compound derivatives.

Titanium Dioxide (TiO₂): TiO₂ has been successfully employed as a Lewis acid catalyst in the synthesis of this compound-4-carbonitrile derivatives. ijmpronline.com This catalyst offers advantages such as being inexpensive, commercially available, and easy to handle. ijmpronline.com The use of TiO₂ leads to excellent yields and short reaction times. ijmpronline.com

Ceric Ammonium (B1175870) Sulfate (B86663): Ceric ammonium sulfate is another effective Lewis acid catalyst for this multicomponent reaction. It facilitates the reaction in isopropyl alcohol, leading to high yields of this compound.

Zinc Chloride (ZnCl₂) and Boron Trifluoride Etherate (BF₃·Et₂O): Other Lewis acids like ZnCl₂ and BF₃·Et₂O have also been utilized to enhance the efficiency of cyclocondensation protocols, enabling the reaction to proceed under mild conditions. For instance, ZnCl₂ has been used to catalyze the reaction between precursors of this compound and aryl boronic acids.

A comparative analysis of different catalysts highlights the ongoing efforts to improve reaction efficiency and yield.

Table 1: Comparison of Catalytic Systems in the Synthesis of this compound Analogues

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| TiO₂ | Malononitrile, Substituted Aryl Aldehyde, Hydroxylamine Hydrochloride | Ethanol (B145695) | Reflux | Excellent | ijmpronline.com |

| Ceric Ammonium Sulfate | Malononitrile, Aromatic Aldehydes, Hydroxylamine Hydrochloride | Isopropyl Alcohol | Ambient to Reflux | 84-86 | |

| ZnCl₂ | Precursors and Aryl Boronic Acids | Tetrahydrofuran (THF) | Mild | 78-82 |

The solvent system and reaction conditions play a significant role in the outcome of the synthesis. ijmpronline.com Researchers have explored various solvents to optimize the reaction. For instance, the use of ethanol has been reported in TiO₂-catalyzed synthesis, while isopropyl alcohol is used with ceric ammonium sulfate. ijmpronline.com The reaction temperature can range from ambient to reflux conditions, with reaction times varying from a few hours to longer durations depending on the specific protocol. The optimization of these parameters is key to achieving high yields and purity of the final product. ijmpronline.com

Regioselectivity in the synthesis of amino-substituted isoxazoles is a critical aspect, as different isomers can be formed. Studies have shown that reaction conditions such as pH and temperature can direct the regioselectivity of the reaction between hydroxylamine and β-keto-nitriles. For example, at a pH greater than 8 and a temperature of 100 °C, the formation of 5-amino isoxazoles is favored. organic-chemistry.org In contrast, at a pH between 7 and 8 and a lower temperature (≤45 °C), the 3-amino isoxazole isomer is predominantly formed. organic-chemistry.org The cyclization step, often acid-mediated, finalizes the formation of the desired isoxazole ring. organic-chemistry.org The study of reaction mechanisms, including the use of computational methods like Density Functional Theory (DFT), helps in understanding and predicting the regioselectivity and diastereoselectivity of these cyclization reactions. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods. bepls.com Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize waste and avoid the use of hazardous materials. d-nb.infodergipark.org.tr

A key aspect of green synthesis is the use of solvent-free reaction conditions or environmentally friendly solvents like water or ethanol. dergipark.org.trmdpi.com The use of deep eutectic solvents, such as a mixture of K₂CO₃ and glycerol, has been reported as an efficient and green catalytic medium for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. d-nb.info This approach offers good product yields and short reaction times. d-nb.info Furthermore, the development of protocols that proceed smoothly without the need for a catalyst and avoid toxic organic solvents represents a significant advancement in the green synthesis of this class of compounds. ijmpronline.com These methods often result in simple experimental workup procedures and produce no toxic by-products, making them promising for sustainable chemical manufacturing. ijmpronline.com

Microwave and Ultrasonication-Assisted Synthetic Enhancements

The application of non-classical energy sources like microwave irradiation and ultrasonication has been shown to significantly enhance the synthesis of isoxazole derivatives. These techniques often lead to shorter reaction times, higher yields, and can be more environmentally friendly compared to conventional heating methods. researchgate.netnih.govwiley.com

Microwave-assisted synthesis, for instance, has been effectively used in the 1,3-dipolar cycloaddition reactions to form phenylisoxazoles. researchgate.net This method can drastically reduce reaction times. For example, a microwave-assisted cyclization of ethoxycarbonyl formonitrile oxide with various dipolarophiles was completed in just 30 minutes, affording yields between 70–84%. The typical conditions for such reactions involve temperatures of 100–120°C and a power of 300 W.

Ultrasonication is another powerful tool in the synthesis of aminoisoxazoles. researchgate.net It has been demonstrated that multicomponent reactions can be carried out under ultrasonic irradiation at room temperature, providing an alternative to thermal heating. researchgate.net For example, a three-component cyclocondensation to produce isoxazolо[5,4-b]pyridines was studied under both thermal activation and ultrasonication. researchgate.net In some cases, the use of ultrasonication can influence the reaction pathway, leading to different isomers compared to conventional heating. researchgate.net

Table 1: Comparison of Microwave and Ultrasonication Assisted Synthesis

| Parameter | Microwave-Assisted Synthesis | Ultrasonication-Assisted Synthesis |

| Energy Source | Microwave Irradiation | High-frequency sound waves |

| Typical Reaction Time | 30 minutes | 1 hour |

| Typical Temperature | 100-120°C | 25°C |

| Power/Frequency | 300 W | 40 kHz |

| Example Reaction | Cyclization of ethoxycarbonyl formonitrile oxide | Three-component cyclocondensation researchgate.net |

| Reported Yields | 70-84% | Varies depending on reaction |

Nucleophilic Addition Pathways for Isoxazole Ring Formation

The formation of the isoxazole ring can be efficiently achieved through nucleophilic addition pathways, which involve the reaction of a nucleophile, typically hydroxylamine, with a suitable electrophilic substrate containing a carbon-carbon triple or double bond.

Reaction of Hydroxylamine Hydrochloride with Allenic or Acetylenic Nitriles

A well-established method for synthesizing 5-aminoisoxazoles involves the reaction of hydroxylamine with allenic or acetylenic nitriles. rsc.org For example, the reaction of phenylpropynenitrile with hydroxylamine can yield this compound. rsc.org The reaction conditions, such as temperature and solvent, can be varied to optimize the yield of the desired product and minimize the formation of the 3-amino-5-phenylisoxazole byproduct. rsc.org This method offers high regioselectivity for the 5-amino-3-phenyl isomer. However, it requires careful temperature control to minimize side products, and the yields are often moderate, in the range of 65–75%. The key steps in this synthesis involve the activation of the nitrile by the nucleophilic attack of hydroxylamine, followed by an intramolecular cyclization to form the isoxazole ring.

Cyclization of Propiolamidines with Hydroxylamines

While direct literature on the cyclization of propiolamidines with hydroxylamines to form this compound is not abundant, related cyclization reactions provide insight into this potential synthetic route. For instance, the intramolecular cyclization of propargylic N-hydroxylamines, catalyzed by gold(I) complexes, has been shown to produce 4-isoxazolines under mild conditions with high yields. organic-chemistry.org This suggests that a similar strategy involving the cyclization of an appropriate amidine precursor could be a viable method for constructing the 5-aminoisoxazole scaffold.

Cycloaddition Reactions in Isoxazole Synthesis

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most powerful and versatile methods for the synthesis of isoxazole rings. These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.

1,3-Dipolar Cycloaddition of Substituted Oximes and Terminal Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides, generated in situ from substituted oximes, and terminal alkynes is a cornerstone of isoxazole synthesis. nih.govrsc.org This reaction allows for the regioselective formation of 3,5-disubstituted isoxazoles. rsc.org The nitrile oxide intermediate is typically generated from the corresponding aldoxime by oxidation. mdpi.com Various oxidizing agents can be employed, including sodium hypochlorite. bohrium.com The subsequent cycloaddition with a terminal alkyne proceeds to form the isoxazole ring. nih.gov This method is highly versatile, allowing for the introduction of a wide variety of substituents on both the oxime and the alkyne, thus providing access to a diverse range of functionalized isoxazole analogues. core.ac.uk

Nitrile Oxide Intermediate Generation and Reactivity

Nitrile oxides are key intermediates in many isoxazole syntheses. beilstein-journals.org They are commonly generated in situ from aldoximes or hydroximoyl halides. organic-chemistry.orgnih.gov The generation of nitrile oxides can be achieved through various methods, including the use of oxidants like (diacetoxyiodo)benzene (B116549) (DIB) or Oxone. core.ac.uknanobioletters.com Once generated, these highly reactive intermediates readily undergo [3+2] cycloaddition reactions with dipolarophiles such as alkynes to form isoxazoles. beilstein-journals.orgmdpi.com The reactivity of the nitrile oxide can be influenced by the substituents attached to it. For instance, nitrile oxides bearing an N-methylcarbamoyl group have been prepared and used in cycloaddition reactions to afford polyfunctionalized heterocyclic compounds. beilstein-journals.org The intramolecular version of this reaction, known as the intramolecular nitrile oxide cycloaddition (INOC), is also a powerful tool for constructing complex fused isoxazole systems. mdpi.com

Table 2: Key Cycloaddition Reaction Parameters

| Parameter | Description |

| 1,3-Dipole | Nitrile Oxide (generated in situ) beilstein-journals.orgmdpi.com |

| Dipolarophile | Terminal Alkyne nih.govrsc.org |

| Nitrile Oxide Precursor | Substituted Oxime rsc.orgcore.ac.uk |

| Oxidizing Agent for Nitrile Oxide Generation | Sodium Hypochlorite bohrium.com, (Diacetoxyiodo)benzene (DIB) core.ac.uknanobioletters.com, Oxone core.ac.uknanobioletters.com |

| Reaction Type | [3+2] Cycloaddition beilstein-journals.orgmdpi.com |

| Product | 3,5-Disubstituted Isoxazole rsc.org |

Derivatization Strategies Post-Synthesis

Following the primary synthesis of the this compound core, its functional groups offer versatile handles for a variety of chemical transformations. These derivatizations are key to developing analogues with fine-tuned characteristics for applications in medicinal chemistry and materials science. The primary sites for such modifications are the reactive amino group at the 5-position and the phenyl ring at the 3-position.

Amination and Acylation Reactions on the Amino Group

The primary amino group at the 5-position of the isoxazole ring is a key nucleophilic center, readily undergoing reactions such as acylation and sulfonylation. These transformations are fundamental for creating a diverse library of derivatives.

Acylation: The reaction of this compound with acylating agents like acyl chlorides or acid anhydrides proceeds via a nucleophilic addition-elimination mechanism to furnish the corresponding N-acylated derivatives (amides). savemyexams.com For instance, reacting the amino group with benzoyl chloride in the presence of a base such as cesium carbonate in a solvent like dichloromethane (B109758) (DCM) yields the corresponding 5-benzamido derivative. researchgate.net In some cases, particularly with reactive acyl chlorides, diacylation of the amino group can occur. researchgate.net Modern peptide coupling agents, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), can also be employed to facilitate amide bond formation between a carboxylic acid and the amino group of the isoxazole. core.ac.uk

Sulfonylation: The amino group can be converted into a sulfonamide through a reaction with sulfonyl chlorides. For example, treatment with p-toluenesulfonyl chloride (tosyl chloride) in a basic solvent like pyridine (B92270) results in the formation of the N-tosylated derivative. researchgate.net

Carbamoylation: The amino group also reacts with isocyanates to form urea (B33335) derivatives. This reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbon of the isocyanate. This method has been used to prepare various isoxazolyl ureas. researchgate.netmdpi.com

Interactive Table: Derivatization of the Amino Group

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Benzoyl chloride | Cs₂CO₃, DCM | 5-Benzamido-3-phenylisoxazole |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(3-Phenylisoxazol-5-yl)-4-methylbenzenesulfonamide |

| Carbamoylation | Cyclopentyl isocyanate | Dichloromethane | 1-Cyclopentyl-3-(3-phenylisoxazol-5-yl)urea |

| Amide Coupling | Carboxylic Acid | HBTU, DIPEA | N-(3-Phenylisoxazol-5-yl)amide |

Functionalization of the Phenyl Moiety

The phenyl ring at the 3-position of the isoxazole can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The isoxazole ring itself acts as a deactivating, meta-directing group due to its electron-withdrawing nature. lkouniv.ac.in However, the specific reaction conditions can influence the regioselectivity.

Nitration: The nitration of 3-phenylisoxazole (B85705) demonstrates the influence of the reaction conditions on the site of substitution. When a strong nitrating mixture like nitric acid in sulfuric acid (HNO₃/H₂SO₄) is used, electrophilic substitution occurs primarily on the phenyl ring. core.ac.uke-bookshelf.de The electron-withdrawing nature of the isoxazole ring directs the incoming nitro group to the meta-position of the phenyl ring. However, historical studies have sometimes reported para-substitution, often due to the presence of 5-phenylisoxazole (B86612) impurities which preferentially nitrate (B79036) at the para-position. e-bookshelf.de In contrast, using milder conditions such as nitric acid in acetic anhydride (B1165640) can favor nitration at the 4-position of the isoxazole ring itself. researchgate.netclockss.org

Halogenation: Electrophilic halogenation of aromatic compounds typically involves a halogen and a Lewis acid catalyst. unacademy.com For 3-phenylisoxazole, the isoxazole substituent deactivates the phenyl ring towards electrophilic attack. Consequently, forcing conditions may be required to achieve halogenation on the phenyl ring, which would be expected to occur at the meta-position. In contrast, halogenation of the isoxazole ring at the electron-rich C-4 position is a more commonly reported transformation and can be achieved under milder conditions using reagents like N-halosuccinimides. thieme-connect.com

Interactive Table: Functionalization of the Phenyl Moiety

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Concentrated acids | 3-(3-Nitrophenyl)isoxazole |

| Halogenation | Br₂ / FeBr₃ | Lewis acid catalyst | 3-(3-Bromophenyl)isoxazole |

Reactivity and Transformation Pathways of 5 Amino 3 Phenylisoxazole

Electrophilic and Nucleophilic Substitution Reactions

The chemical behavior of 5-amino-3-phenylisoxazole is characterized by its ability to undergo both electrophilic and nucleophilic substitution reactions, primarily centered around the amino group and the isoxazole (B147169) ring. The amino group at the 5-position is susceptible to reactions with electrophiles. For instance, it can undergo acylation when treated with reagents like benzoyl chloride in the presence of a base such as cesium carbonate, resulting in the formation of an amide bond. Similarly, it can react with sulfonyl chlorides, such as tosyl chloride, in a pyridine (B92270) medium to yield the corresponding sulfonamide. The reactivity of the amino group is influenced by pH, with amide bond formation being favored at neutral pH.

While the amino group readily engages in nucleophilic attacks on electrophiles, the isoxazole ring itself can participate in electrophilic substitution, although it generally requires activated conditions. For example, nitration of 3-phenylisoxazole (B85705) has been reported as a method to introduce a nitro group onto the ring system. beilstein-journals.org

Vilsmeier Reaction for Formylation at the Isoxazole Ring

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings. wikipedia.org In the case of this compound, this reaction provides a direct route to functionalize the isoxazole ring, specifically at the 4-position. researchgate.netresearchgate.net

The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com This reagent, a chloroiminium ion, then acts as the electrophile in an electrophilic aromatic substitution reaction with the isoxazole ring. youtube.com

The synthesis of this compound-4-carbaldehyde is a key transformation that proceeds via the Vilsmeier reaction. researchgate.netresearchgate.net This reaction involves the initial formation of an intermediate, N,N-dimethyl-N'-(4-formyl-3-phenylisoxazol-5-yl)formamidine, which upon hydrolysis yields the desired 4-formyl product. researchgate.netresearchgate.net This formylated derivative serves as a crucial building block for the synthesis of more complex fused heterocyclic systems. researchgate.net

Annulation Reactions to Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems through annulation reactions. beilstein-journals.orgresearchgate.net These reactions involve the construction of a new ring fused to the existing isoxazole core, leading to a diverse range of polycyclic structures. rsc.orgmdpi.comsioc-journal.cn

A common strategy involves the reaction of a functionalized this compound with a suitable partner that contains two reactive sites, enabling the formation of the new ring. researchgate.net For example, the 4-formyl derivative of this compound can be condensed with various reagents to build fused pyrimidine (B1678525) rings. researchgate.net Reaction with formamidine (B1211174) or ethyl imidates leads to the formation of 3-phenylisoxazolo[5,4-d]pyrimidines. researchgate.net

Furthermore, creative synthetic approaches, such as the cleavage of an isatin (B1672199) C-N bond followed by a ring expansion reaction, have been developed to regioselectively synthesize isoxazole-fused quinoline (B57606) scaffolds from this compound. rsc.org These annulation strategies are significant in medicinal chemistry for generating novel molecular frameworks with potential biological activities. mdpi.comsioc-journal.cn The development of efficient, one-pot, and environmentally friendly protocols for these annulations is an active area of research. rsc.orgmdpi.com

Photochemical Transformations: Photolysis of Azido (B1232118) Derivatives

The photochemical behavior of azido derivatives of this compound has been a subject of detailed investigation, particularly focusing on the photolysis of 5-azido-3-phenylisoxazole. mdpi.comnih.govresearchgate.net This research provides insights into the generation of highly reactive intermediates and their subsequent transformations.

Irradiation of 5-azido-3-phenylisoxazole at cryogenic temperatures (e.g., in an argon matrix at 13 K or in glassy 2-methyltetrahydrofuran (B130290) at 77 K) with UV light (λ = 254 nm) leads to the formation of a nitrosoalkene. mdpi.comnih.govresearchgate.net This transformation is a key finding and has been characterized using spectroscopic techniques such as IR and UV-Vis absorption spectroscopy, supported by computational calculations. mdpi.comnih.gov

Mechanism of Nitrosoalkene Formation from 5-Azido-3-phenylisoxazole

The formation of the nitrosoalkene from 5-azido-3-phenylisoxazole upon photolysis is believed to proceed from the singlet excited state of the azidoisoxazole. mdpi.comnih.govnsf.gov Two primary mechanistic pathways have been proposed. mdpi.comnih.gov One pathway involves a concerted mechanism where the loss of dinitrogen and the rearrangement to the nitrosoalkene occur simultaneously. mdpi.comnih.gov

The alternative pathway involves the cleavage of an intermediate singlet nitrene. mdpi.comnih.gov This singlet nitrene, however, does not efficiently undergo intersystem crossing to its more stable triplet state. mdpi.comnih.gov This is a notable difference from the photochemistry of other azides like phenyl azide, where the formation of a stable triplet nitrene is observed at cryogenic temperatures. mdpi.com The characterization of the resulting nitrosoalkene, (Z)-3-nitroso-3-phenylacrylonitrile, was confirmed through comparison of experimental IR spectra with those calculated using density functional theory (DFT). researchgate.net

Singlet Excited State and Nitrene Intermediates

The photoreactivity of 5-azido-3-phenylisoxazole is dictated by the behavior of its singlet excited state. mdpi.com Theoretical calculations have shown a large energy gap between the first singlet excited state (S₁) and the first triplet excited state (T₁) of the azidoisoxazole, making intersystem crossing between these states inefficient. mdpi.com Consequently, the photochemical reaction is proposed to occur from the singlet excited state. mdpi.com

If a nitrene intermediate is formed, it is the singlet nitrene that is involved in the subsequent rearrangement to the nitrosoalkene. mdpi.comnih.gov The calculated energy gap between the singlet and triplet states of the corresponding nitrene is significant enough to suggest that at cryogenic temperatures, the singlet nitrene does not readily convert to the triplet nitrene. mdpi.com This is in contrast to phenylnitrene, where intersystem crossing from the singlet to the triplet state is a key process. mdpi.comacs.org The lack of detection of a triplet nitrene intermediate in the photolysis of 5-azido-3-phenylisoxazole supports the proposed mechanism involving the singlet excited state or a short-lived singlet nitrene.

Data Tables

Table 1: Reactivity of this compound

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Acylation | Benzoyl chloride, Cesium carbonate | Amide | |

| Sulfonylation | Tosyl chloride, Pyridine | Sulfonamide | |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 4-Formyl derivative | researchgate.netresearchgate.net |

| Annulation | Formamidine | Fused Pyrimidine | researchgate.net |

| Annulation | Ethyl imidates | Fused Pyrimidine | researchgate.net |

| Annulation with Isatin | p-Toluene sulfonic acid | Fused Quinoline | rsc.org |

Table 2: Photolysis of 5-Azido-3-phenylisoxazole

| Condition | Wavelength | Product | Proposed Intermediate | Reference(s) |

| Argon matrix (13 K) | 254 nm | Nitrosoalkene | Singlet nitrene | mdpi.comnih.govresearchgate.net |

| Glassy 2-methyltetrahydrofuran (77 K) | 254 nm | Nitrosoalkene | Singlet nitrene | mdpi.comnih.govresearchgate.net |

Biological Activities and Pharmacological Potential of 5 Amino 3 Phenylisoxazole Derivatives

Antimicrobial Efficacy and Spectrum of Activity

5-Amino-3-phenylisoxazole derivatives have demonstrated notable antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents. guidechem.comarcjournals.org Their activity spans a broad range of microorganisms, including both bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. d-nb.infoderpharmachemica.com For instance, certain synthesized isoxazole (B147169) derivatives have exhibited significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus (Gram-positive), as well as Escherichia coli and Pseudomonas fluorescens (Gram-negative). ijper.org

One study highlighted a specific derivative, 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole, which demonstrated notable activity against B. subtilis and B. cereus, with IC50 values of 2.6 and 1.2 µg/mL, respectively, comparable to the standard antibiotic ampicillin. ijper.org Another study on 5-amino-3-methylisoxazole-4-carbohydrazide and its derivatives, however, showed generally weak to mild antibacterial activity against a panel of ten bacterial strains. researchgate.net The most active compounds in this series were those with a methyl substituent on the benzene (B151609) ring. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity (IC50 µg/mL) | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Bacillus subtilis | 2.6 | ijper.org |

| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Bacillus cereus | 1.2 | ijper.org |

| 3d (methyl-substituted) | Not specified | Most active of series | researchgate.net |

| 4d (methyl-substituted) | Not specified | Most active of series | researchgate.net |

Antifungal Properties

The antifungal potential of this compound derivatives has also been a subject of investigation. d-nb.infoindexcopernicus.com Research has shown that these compounds can be effective against various fungal pathogens. For example, synthesized 3,5-diarylisoxazoles were screened for their in vitro antifungal activity. arcjournals.org

In one study, 3-(1-methoxynapthalen-2-yl)-5-phenylisoxazole was evaluated for its antifungal activity against Fusarium oxysporum. indexcopernicus.com The results indicated that the compound exhibited significant growth inhibition, with 100% inhibition observed at a concentration of 500 µg/mL. indexcopernicus.com This highlights the potential of isoxazole derivatives as a source for new antifungal agents, especially considering the rise of resistance to existing drugs. indexcopernicus.com

**Table 2: Antifungal Activity of a 5-Phenylisoxazole (B86612) Derivative against *Fusarium oxysporum***

| Concentration (µg/mL) | % Growth Inhibition | Reference |

|---|---|---|

| 50 | 77.77 | indexcopernicus.com |

| 100 | 81.11 | indexcopernicus.com |

| 200 | 86.66 | indexcopernicus.com |

| 300 | 87.77 | indexcopernicus.com |

| 400 | 90.00 | indexcopernicus.com |

| 500 | 100.00 | indexcopernicus.com |

Structure-Activity Relationships (SAR) for Enhanced Antimicrobial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of this compound derivatives. researchgate.net Research has shown that the nature and position of substituents on the phenyl and isoxazole rings significantly influence their biological activity.

For instance, substitutions on the phenyl ring can enhance antimicrobial efficacy. One study on chalcone-linked 5-phenyl-3-isoxazolecarboxylic acid methyl esters found that the presence of certain substituents on the aryl group was crucial for potent activity against Mycobacterium tuberculosis. researchgate.net Specifically, compounds with nitro or chlorine groups on the C-3 phenyl ring and methoxy, dimethylamino, or bromine groups on the C-5 phenyl ring showed increased antibacterial activity. innovareacademics.in The introduction of a furan (B31954) group has been noted to be an important moiety for certain biological activities. core.ac.uk

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial properties, derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory activities. nih.gov These effects are primarily attributed to their ability to inhibit pro-inflammatory signaling molecules and enzymes.

Inhibition of Pro-inflammatory Cytokines and Mediators

Several studies have highlighted the ability of this compound derivatives to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net For example, a study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides showed that these compounds could inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cultures. nih.gov

The immunomodulatory effects of these compounds are complex and can be either inhibitory or stimulatory depending on the specific derivative and the biological context. nih.gov Some derivatives have been shown to modulate T-cell and B-cell responses, suggesting their potential use in autoimmune diseases. mdpi.com

Cyclooxygenase (COX) Inhibition Profiles

A key mechanism underlying the anti-inflammatory effects of many this compound derivatives is their inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. acs.orgnih.gov

An extensive SAR study on a lead compound, P6, revealed that modifications to the isoxazole structure could lead to potent and selective COX-1 inhibition. core.ac.uk For example, 5-amino-3-(5-chlorofuran-2-yl)-4-phenylisoxazole was identified as a potent COX-1 inhibitor with an IC50 value of 1.1 µM. core.ac.uk Docking studies have shown that these compounds can interact with key residues in the COX-1 active site, such as Arg120 and Tyr355. core.ac.uk

In another study, a series of isoxazole-carboxamide derivatives were evaluated for their activity against COX enzymes. nih.gov The most potent compound against both COX-1 and COX-2 was A13, with IC50 values of 64 nM and 13 nM, respectively. nih.gov This compound featured a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, which appeared to promote ideal binding interactions with the COX-2 enzyme. nih.gov

Table 3: COX Inhibition Data for Selected Isoxazole Derivatives

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 5-amino-3-(5-chlorofuran-2-yl)-4-phenylisoxazole (6) | COX-1 | 1.1 µM | core.ac.uk |

| A13 | COX-1 | 64 nM | nih.gov |

| A13 | COX-2 | 13 nM | nih.gov |

Phospholipase A2 (sPLA2) Inhibitory Activity

Secretory phospholipase A2 (sPLA2) enzymes are crucial mediators of inflammation. Phenylisoxazole derivatives have been investigated for their ability to inhibit these enzymes. For instance, certain isoxazole derivatives incorporating an indole (B1671886) moiety have been synthesized and evaluated for their anti-inflammatory properties via sPLA2 inhibition. researchgate.net One such derivative demonstrated sPLA2 inhibitory activity comparable to that of ursolic acid, a known inhibitor. researchgate.net The inhibition of sPLA2 is a promising strategy for developing anti-inflammatory agents, and the phenylisoxazole scaffold serves as a valuable template in this pursuit. researchgate.netlstmed.ac.uk

Central Nervous System (CNS) Activities

Derivatives of this compound have shown significant effects on the central nervous system, including muscle relaxant, anticonvulsant, and enzyme-inhibiting properties relevant to neurological disorders. jst.go.jpinnovareacademics.in

Centrally Acting Muscle Relaxant Properties

A series of this compound derivatives has been synthesized and assessed for their potential as centrally acting muscle relaxants. jst.go.jp Specifically, derivatives featuring an alkylaminopropyl moiety at the 5-position of the isoxazole ring showed muscle relaxant effects that were comparable to the established drug tolperisone. jst.go.jp However, this activity was often accompanied by general CNS depressant effects. jst.go.jp In contrast, derivatives with a propanamide moiety demonstrated a more selective muscle relaxant profile with reduced CNS depressant action. jst.go.jp

Investigations into the structure-activity relationships (SAR) of 5-(3-aminopropyl)amino-3-phenylisoxazole derivatives have provided insights into the chemical features required for muscle relaxant activity. jst.go.jpnih.gov A study systematically modified the terminal amino group of the 3-aminopropylamino side chain to understand its impact on pharmacological activity. jst.go.jp

The research found that the nature of the substituent on the terminal nitrogen atom significantly influences the compound's activity profile. Derivatives with specific alkylaminopropyl groups showed potent muscle relaxant properties. jst.go.jp

Table 1: Pharmacological Activities of 5-(3-aminopropyl)amino-3-phenylisoxazole Derivatives

| Compound | R (Substituent on terminal amino group) | Muscle Relaxant Activity (vs. Tolperisone) | CNS Depressant Activity | Anticonvulsant Activity |

|---|---|---|---|---|

| Derivative A | Alkylaminopropyl | Comparable | Strong | Slight |

| Derivative B | Propanamide | Present | Low | Not specified |

This table is a representation of findings described in the text. jst.go.jp Specific compound names beyond the general class were not detailed in the source material.

The three-dimensional shape, or conformation, of this compound derivatives plays a critical role in their muscle relaxant effects. innovareacademics.injst.go.jp To investigate this, conformationally restricted analogues of active muscle relaxants like 5-(3-aminopropylamino)-3-phenylisoxazoles were synthesized. jst.go.jp By locking the flexible side chain into a more rigid cyclic structure, researchers could study the preferred conformation for biological activity. innovareacademics.injst.go.jp

One such study prepared analogs where the side chain was incorporated into a tetrahydroisoxazolo[5,4-b]pyridine ring system. jst.go.jp The compound 7-(3-diethylamino-2-methylpropanoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine showed muscle relaxant and anticonvulsant activities comparable to its flexible, acyclic counterparts. jst.go.jp This suggests that the conformation imposed by this rigid structure is favorable for interacting with the biological target responsible for muscle relaxation. Conversely, other types of conformationally restricted compounds showed a decrease in activity, highlighting the specific spatial arrangement required for efficacy. jst.go.jp

Anticonvulsant Potential

The anticonvulsant properties of isoxazole derivatives have been an area of significant interest. researchgate.netsci-hub.senih.gov While some muscle relaxant derivatives of this compound showed slight anticonvulsant activity, other related isoxazole series have been more potent. jst.go.jpjst.go.jp For example, a series of enaminones derived from 3-aminoisoxazole (B106053) and 5-aminoisoxazole produced several potent analogues in anti-maximal electroshock (MES) tests, a common screening model for anticonvulsants. researchgate.net

One of the most active compounds identified in these studies was a tert-butyl ester derivative from the 3-amino series, which showed a high protective index in rats. researchgate.net Another compound, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl) methanone, demonstrated stronger anticonvulsant properties than the standard drug phenytoin. sci-hub.senih.gov Although the mechanism of action for some of these compounds remains unknown, they represent a promising class for the development of new antiepileptic drugs. researchgate.net

Table 2: Anticonvulsant Activity of Select Isoxazole Derivatives

| Derivative Class | Compound Example | Test Model | Activity Metric | Result |

|---|---|---|---|---|

| Enaminone from 3-amino isoxazole researchgate.net | tert-butyl ester | MES (rat, oral) | ED₅₀ | 28.1 mg/kg |

| Enaminone from 3-amino isoxazole researchgate.net | tert-butyl ester | MES (rat, oral) | Protective Index (PI) | >17.8 |

| Triazinyl-isoxazole sci-hub.senih.gov | (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl) methanone | MES | Protective Index (PI) | >48.38 |

Monoamine Oxidase (MAO) Inhibition for Neurological Applications

Monoamine oxidase (MAO) enzymes are critical targets for treating neurological conditions like Parkinson's disease. nih.govresearchgate.netnih.gov Phenylisoxazole derivatives have emerged as potent and selective inhibitors of MAO-B, the isoform predominantly found in the brain. nih.gov

A series of phenylisoxazole carbohydrazides was designed and synthesized, leading to the discovery of compounds that inhibit MAO-B in the nanomolar range without significantly affecting the MAO-A isoform. nih.govresearchgate.net The compound N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide was identified as a particularly potent, reversible, and competitive inhibitor of MAO-B. nih.govresearchgate.net Subsequent studies on similar derivatives confirmed this potential, with compounds like (Z)-5-Phenyl-N′-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide showing an IC₅₀ value of 0.0051 μM for MAO-B. nih.gov Molecular docking studies have supported these findings, showing a strong binding affinity of these compounds for the MAO-B active site. nih.govresearchgate.net The neuroprotective effects of these compounds have been demonstrated in animal models of Parkinson's disease. nih.govresearchgate.net

Table 3: MAO-B Inhibitory Activity of Phenylisoxazole Carbohydrazide Derivatives

| Compound | MAO-A Inhibition | MAO-B Inhibition | Potency (IC₅₀) for MAO-B |

|---|---|---|---|

| N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide nih.govrsc.org | No significant inhibition | Potent inhibition | 0.0053 ± 0.0003 μM |

| (Z)-5-Phenyl-N′-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide nih.gov | No significant inhibition | Potent inhibition | 0.0051 μM |

| (Z)-N′-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide nih.gov | No significant inhibition | Potent inhibition | 0.0059 μM |

Anticancer and Antiproliferative Investigations

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent structure in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticancer properties. nih.govontosight.ai Derivatives of this compound, in particular, have been the subject of extensive research to evaluate their potential as novel therapeutic agents against various forms of cancer.

A significant body of research has demonstrated the cytotoxic potential of this compound derivatives against a panel of human tumor cell lines. These in vitro studies are crucial for the initial screening and identification of compounds with promising anticancer activity.

For instance, a series of novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic effects on human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. nih.gov Within this series, compounds designated 5l-o exhibited the most potent cytotoxicity, with IC₅₀ values ranging from 0.3 to 3.7 μM across all tested cell lines. nih.gov The substitution pattern on the phenyl ring at the 5-position of the isoxazole nucleus was found to significantly influence cytotoxic activity. The unsubstituted phenyl derivative (5a ) showed the least potency (IC₅₀ = 14.1–19.9 µM). nih.gov However, the introduction of a para-fluorine substituent (5b ) enhanced activity against liver cancer cells (IC₅₀ = 5.3 µM for Huh7 and 6.2 µM for Mahlavu). nih.gov

In another study, 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives were tested against a broader range of cancer cell lines. nih.gov Compound 2a in this series displayed a wide spectrum of activity, with IC₅₀ values of 9.179 µM against Colo205 (colon adenocarcinoma) and 7.55 µM against HepG2 (hepatocellular carcinoma) cells. nih.gov Notably, compound 2e emerged as a highly active agent against B16F1 melanoma cells, with an IC₅₀ of 0.079 µM. nih.gov

Furthermore, 3,4-diaryl-5-aminoisoxazole derivatives have shown remarkable cytotoxicity. unipa.it A derivative featuring a trimethoxyphenyl group and a 4-methoxyphenyl (B3050149) group demonstrated high potency across five different human tumor cell lines, with IC₅₀ values in the range of 0.04 to 12 μM. unipa.it Studies on other isoxazole derivatives have confirmed significant cytotoxicity against prostate cancer (PC3) and various other cancer cell lines, with some compounds showing selectivity comparable to the established chemotherapeutic agent 5-fluorouracil.

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

A primary mechanism through which certain isoxazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death), making tubulin a key target for cancer chemotherapy.

Several isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents. unipa.itnih.gov For example, 3,4-diaryl-5-aminoisoxazole derivatives, which show high cytotoxicity, were found to induce microtubule disruption. unipa.it Specifically, compound 10 and its acetylated form, compound 11 , were able to disrupt microtubules with IC₅₀ values of 1.8 μM and 2.1 μM, respectively. unipa.it These compounds are often designed as analogues of Combretastatin A-4 (CA-4), a well-known natural product that inhibits tubulin polymerization by binding to the colchicine (B1669291) site. unipa.it The isoxazole ring has been successfully used as a heterocyclic bridge to mimic the structure of CA-4, leading to compounds with high cytotoxicity and strong affinity for tubulin. unipa.it

The design of new this compound derivatives is heavily guided by structure-activity relationship (SAR) studies, which aim to enhance potency against cancer cells while improving selectivity, thereby minimizing effects on normal, non-cancerous cells.

SAR studies have revealed that modifications at various positions on the isoxazole and its phenyl substituents can dramatically alter biological activity. For example, substitutions on the phenyl ring can significantly influence cytotoxic efficacy. nih.gov In one study, a para-fluorine substitution improved activity in liver cancer cells, whereas a chlorine substitution at the same position was less potent. nih.gov This highlights the sensitivity of the molecular target to the electronic and steric properties of the substituent.

The goal of achieving cancer cell selectivity is a major focus. A study on 3,5-diarylisoxazole derivatives identified compound 26 as having a high selectivity value against prostate cancer (PC3) cells when compared to non-tumorigenic PNT1a cells, with its selectivity being comparable to the drug 5-fluorouracil. nih.gov This suggests that specific structural arrangements can lead to preferential targeting of cancer cells. The development of hybrid molecules, such as linking 3,5-diarylisoxazoles to 2,3-dihydroquinazolinones, is another strategy employed to create derivatives with enhanced anticancer activity, leveraging the known tubulin-inhibiting properties of the quinazolinone moiety. researchgate.net

Enzyme Inhibition and Molecular Target Interactions

Beyond cytotoxicity through tubulin inhibition, derivatives of this compound have been investigated as inhibitors of specific enzymes that play critical roles in cancer progression and other diseases.

Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism. nih.gov By breaking down extracellular glutathione, GGT provides cells with a supply of cysteine, a rate-limiting amino acid for the synthesis of intracellular glutathione. nih.gov Elevated levels of GGT are observed in many tumors and are correlated with tumor progression and resistance to drug therapy, as glutathione is a key cellular antioxidant that can protect cancer cells from the oxidative stress induced by chemotherapy. nih.gov

Certain isoxazole derivatives have been identified as potent inhibitors of GGT. A well-known example is Acivicin , an isoxazole-containing compound used for its anticancer properties, which functions as a γ-glutamyl transferase inhibitor. ijmpronline.com Another derivative, (alphaS,5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (AT-125) , was found to irreversibly inactivate GGT from human pancreatic carcinoma cells. nih.govpopline.org This compound also inhibited the growth of these cancer cells by 78% at a concentration of 5 µM. nih.govpopline.org More recently, a selective and irreversible GGT inhibitor known as GGsTop has also been developed. tocris.com By inhibiting GGT, these compounds can disrupt the cancer cells' ability to manage oxidative stress, potentially sensitizing them to other anticancer treatments.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are primarily used in the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.net However, research has also explored isoxazole derivatives for this activity. researchgate.netresearchgate.net

A novel series of arylisoxazole-phenylpiperazines were designed and synthesized as potential AChE inhibitors. researchgate.net Within this series, the compound 5b , featuring a 2-chloro substitution, was identified as the most potent AChE inhibitor with an IC₅₀ of 19.74 µM. researchgate.net Kinetic studies revealed a mixed-type inhibition mechanism, and molecular docking confirmed stable interactions with both the catalytic and peripheral anionic sites of the enzyme. researchgate.net In a separate study, an isoxazole derivative designated 39j was also shown to act as an AChE inhibitor, with docking studies indicating its placement on the edge of the enzyme's active site. rsc.org

Table of Mentioned Compounds

Modulation of Gene Expression and Transcriptional Activity

The isoxazole scaffold, particularly derivatives of this compound, has emerged as a significant area of research for its ability to modulate gene expression. This activity is primarily centered on the interaction with and regulation of specific transcription factors crucial for various cellular processes, including cardiac development and response to stress.

In the heart, the transcription factors GATA4 and NKX2-5 are essential for cardiogenesis and play a pivotal role in the hypertrophic response of cardiomyocytes to mechanical stress. acs.orgresearchgate.netnih.gov These two factors can interact physically and work in concert to synergistically activate the transcription of several cardiac-specific genes, such as those for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). acs.org

Research has led to the identification of small molecules based on the phenylisoxazole structure that can modulate this transcriptional synergy. acs.orgnih.gov A fragment-based screening and subsequent optimization identified a potent hit compound, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, which was found to inhibit the GATA4–NKX2-5 transcriptional synergy with an IC50 value of 3 μM. acs.orgnih.gov This compound was shown to modulate hypertrophic agonist-induced cardiac gene expression. researchgate.net Further studies confirmed that these compounds can inhibit the increase in myocyte area in response to mechanical stretching, indicating an ability to block hypertrophic growth in vitro. acs.org The modulation of the GATA4–NKX2-5 interaction by these small molecules presents a novel approach for potentially influencing cardiac repair under pathological conditions. acs.org

Table 1: Selected Phenylisoxazole Derivatives and their Effect on GATA4-NKX2-5 Synergy

| Compound Name | Activity on GATA4-NKX2-5 Synergy | IC50 | Reference |

| N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | Inhibitor | 3 µM | acs.org, nih.gov |

| Phenylisoxazole carboxamide 1 (Hit Compound) | Inhibitor | Not specified | acs.org |

Extensive structure-activity relationship (SAR) studies have been conducted to understand the chemical features required for modulating the GATA4–NKX2-5 interaction. By synthesizing and characterizing a large number of derivatives based on a lead phenylisoxazole carboxamide compound, researchers have identified key structural elements that govern their inhibitory activity. acs.org

Other Biological Activities (brief mention in academic context)

Beyond gene expression modulation, derivatives of the this compound and broader isoxazole scaffold have been investigated for a range of other biological effects in academic research settings.

Isoxazole derivatives have been evaluated for their potential pain-relieving, or antinociceptive, properties. nih.gov In a study focused on novel 3-substituted-isoxazole-4-carboxamide derivatives, compounds were screened for analgesic potential using acetic acid-induced writhing and hot plate assays in animal models. nih.gov While many derivatives showed low to moderate activity, one compound featuring a p-anisidine (B42471) moiety demonstrated significant analgesic effects, suggesting that specific substitutions on the isoxazole carboxamide scaffold can confer antinociceptive properties. nih.gov

The isoxazole scaffold is a component of various compounds that have demonstrated antioxidant capabilities. rsc.org Certain isoxazole derivatives have been shown to possess anti-lipid peroxidation and antioxidant activity in vitro. rsc.org For instance, Schiff bases derived from 3-amino-5-methylisoxazole (B124983) exhibited the ability to scavenge free radicals in a DPPH assay, indicating their potential as antioxidants. researchgate.net Another study found that among a series of synthesized isoxazoles, one derivative displayed excellent antioxidant properties in both in vivo (nematode C. elegans) and in vitro (human primary fibroblasts) models, even when compared to standard antioxidants like quercetin. rsc.org

The versatile isoxazole ring system is a core structure in compounds designed to target complex diseases like HIV infection and Alzheimer's disease. mdpi.com

Anti-HIV Potential: The isoxazole scaffold has been used to develop novel compounds with anti-HIV activity. nih.gov Researchers have synthesized isoxazole-1,2,4-oxadiazole analogs that significantly inhibit HIV-1 replication in human CD4+ reporter cell lines. nih.gov Other studies have identified isoxazole sulfonamides that impair a step necessary for the activation of viral gene expression, targeting a host cell factor rather than a viral protein. nih.gov This approach may reduce the likelihood of the virus developing drug resistance. nih.gov Furthermore, pyrazolo[4,3-d]isoxazole derivatives have shown highly potent antiviral capacity against HIV-1 strains by inhibiting the viral enzyme reverse transcriptase. rsc.org

Anti-Alzheimer Potential: Isoxazole-containing compounds have been explored as potential therapeutic agents for Alzheimer's disease. mdpi.comnih.gov One approach involves the inhibition of the enzyme acetylcholinesterase (AChE), a common treatment strategy for the disease. researchgate.net A newly synthesized 3,4,5-trimethoxy isoxazolone derivative was shown to improve memory and cognitive behavior in a mouse model of Alzheimer's by reducing levels of beta-amyloid proteins and oxidative stress. nih.gov The multidimensional nature of isoxazolone derivatives allows them to have a versatile affinity for various targets associated with the disease. nih.gov

Computational and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Amino-3-phenylisoxazole, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the amino, isoxazole (B147169) ring, and phenyl ring protons. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals the chemical shifts, multiplicities, and integrations for each type of proton. clockss.org

A characteristic spectrum shows a singlet for the amino (-NH₂) protons, a singlet for the proton at the 4-position of the isoxazole ring (H-4), and a set of multiplets for the protons of the phenyl group. clockss.org The specific chemical shifts are detailed in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55-7.87 | Multiplet (m) | 2H | ortho-Protons (Phenyl) |

| 7.28-7.53 | Multiplet (m) | 3H | meta/para-Protons (Phenyl) |

| 5.38 | Singlet (s) | 1H | H-4 (Isoxazole ring) |

| 4.67 | Singlet (s) | 2H | -NH₂ |

| Source: clockss.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While a fully assigned spectrum for this compound is not available in the cited literature, data from closely related 3-phenylisoxazole (B85705) derivatives allow for the prediction of chemical shift regions for each carbon atom. nih.govrsc.orgrsc.org

The spectrum is expected to show distinct signals for the three carbons of the isoxazole ring (C3, C4, and C5) and the carbons of the phenyl ring (quaternary C-ipso and protonated C-ortho, C-meta, C-para). Studies on similar isoxazoles show that the C4 carbon typically appears as a doublet in off-resonance decoupled spectra in the range of δ 88-108 ppm. rsc.org The C3 and C5 carbons, being adjacent to heteroatoms and part of a double bond system, resonate further downfield, often in the δ 160-171 ppm range. rsc.org The phenyl carbons typically appear in the δ 125-131 ppm region. rsc.org

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~170 | C5 (Isoxazole ring) |

| ~162 | C3 (Isoxazole ring) |

| 125-131 | Phenyl carbons |

| ~95 | C4 (Isoxazole ring) |

| Note: The chemical shifts are approximate values based on data from analogous compounds. rsc.orgrsc.org |

Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the three-dimensional structure and conformation of molecules. A NOESY experiment detects spatial proximity between protons that are close in space, even if they are not directly connected through chemical bonds.

For derivatives of phenylisoxazole, NOESY has been effectively used to confirm isomeric forms. researchgate.netcsic.es For instance, in studies of phenylisoxazole derivatives, the observation of a NOESY correlation (cross-peak) between specific protons can confirm a cis or trans configuration across a double bond. researchgate.net This technique is invaluable for establishing the relative stereochemistry of substituents and determining the preferred conformation of the molecule in solution. csic.es

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive method for probing the electronic environment of nitrogen atoms within a molecule. It is particularly useful for studying nitrogen-containing heterocycles like isoxazoles. nih.gov The chemical shifts in ¹⁵N NMR are influenced by factors such as hybridization, substituent effects, and tautomerism.

For this compound, two potential tautomeric forms exist: the amino form (this compound) and the imino form (3-phenyl-1H-isoxazol-5-imine). ¹⁵N NMR can distinguish between these forms because the chemical shift of the nitrogen atom is significantly different in an amino group versus an imino group. Studies on related aminoisoxazoles and other azoles have demonstrated the power of ¹⁵N NMR in determining the predominant tautomer in solution and in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used in the analysis of this compound and its derivatives. ijmpronline.com This technique first separates the compound from any impurities using high-performance liquid chromatography (HPLC) before it enters the mass spectrometer.

The molecular formula for this compound is C₉H₈N₂O, corresponding to a molecular weight of approximately 160.17 g/mol . In an LC-MS analysis, the compound is typically ionized, often by electrospray ionization (ESI), to form a molecular ion. The mass spectrometer then detects this ion, commonly as a protonated species [M+H]⁺, which would appear at a mass-to-charge ratio (m/z) of approximately 161.07. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the isoxazole ring and the phenyl and amino substituents.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For isoxazole derivatives, ESI-MS is a crucial tool for confirming molecular identity and purity.

In studies of related phenylisoxazole derivatives, such as phenylisoxazole-carbaldehyde semicarbazones and isonicotinylhydrazones, ESI-MS has been effectively used to confirm their synthesis and determine their molecular weights. csic.eswiley.comcsic.es The technique typically detects the protonated molecule [M+H]⁺ or other adducts depending on the solvent system. For instance, in the analysis of 3-(2′-Fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone, a related compound, the singly charged ion [M − H]⁻ was detected at an m/z of 309.105. csic.es Similarly, for this compound with a molecular formula of C₉H₈N₂O and a molecular weight of approximately 160.17 g/mol , ESI-MS analysis would be expected to show a prominent signal corresponding to its protonated form [C₉H₈N₂O + H]⁺ at an m/z of approximately 161.18. sigmaaldrich.comsigmaaldrich.com This method provides unambiguous confirmation of the compound's molecular mass.

| Compound Analyte | Ionization Mode | Expected Ion | Expected m/z |

| This compound | Positive | [M+H]⁺ | ~161.18 |

| This compound | Negative | [M-H]⁻ | ~159.16 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound and its derivatives provides characteristic absorption bands that confirm its structure.

Studies on related phenylisoxazole compounds reveal key vibrational frequencies. csic.esarcjournals.org For this compound, the spectrum is expected to show broad and intense bands in the range of 3330–3520 cm⁻¹, which are assigned to the N-H stretching vibrations of the primary amine (NH₂) group. csic.es Weak absorption bands between 3061–3171 cm⁻¹ can be attributed to the C-H stretching of the aromatic phenyl ring. csic.es The vibrations corresponding to the C=N and C=C bonds within the isoxazole and phenyl rings typically appear in the 1492-1614 cm⁻¹ region. arcjournals.org

In a study on the photolysis of the closely related 5-azido-3-phenylisoxazole, the resulting product, a nitrosoalkene, was characterized by its distinct IR bands, including a prominent C≡N stretch at 2218 cm⁻¹. mdpi.comsemanticscholar.org The experimental IR data for such derivatives, when compared with calculated spectra, allows for precise assignment of vibrational modes. mdpi.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

| N-H Stretch | Primary Amine | 3330–3520 | csic.es |

| C-H Stretch | Aromatic Ring | 3061–3171 | csic.es |

| C=N / C=C Stretch | Isoxazole/Phenyl Ring | 1492–1614 | arcjournals.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* transitions associated with its aromatic system and heteroatoms.

In a detailed study of 5-azido-3-phenylisoxazole, a structurally similar precursor, irradiation at 254 nm led to its depletion and the formation of a new product with a broad absorption band centered at approximately 360 nm, extending to 470 nm. semanticscholar.org The initial compound showed absorption below 300 nm. semanticscholar.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) on the resulting nitrosoalkene product predicted major electronic transitions that, while overestimating the absorption maxima, helped to characterize the product's electronic structure. mdpi.comresearchgate.net For this compound, the presence of the phenyl group conjugated with the isoxazole ring is expected to result in significant UV absorption, likely with maxima corresponding to the π → π* transitions of the conjugated system.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

The molecular formula for this compound is C₉H₈N₂O. sigmaaldrich.comsigmaaldrich.comchemimpex.com Based on this formula, the theoretical elemental composition can be calculated. The molecular weight is 160.17 g/mol . sigmaaldrich.comsigmaaldrich.com

Theoretical Elemental Composition of C₉H₈N₂O:

Carbon (C): 67.49%

Hydrogen (H): 5.03%

Nitrogen (N): 17.49%

Oxygen (O): 9.99%

In practice, experimental values obtained from an elemental analyzer are compared to these theoretical values to confirm the purity and empirical formula of a synthesized sample. For example, in the synthesis of various this compound-4-carbonitrile derivatives, elemental analysis was performed where the obtained percentages of C, H, and N were found to be in close agreement (typically within ±0.4%) with the calculated values, thereby confirming their proposed structures. ijmpronline.com

| Element | Theoretical Mass % |

| Carbon (C) | 67.49% |

| Hydrogen (H) | 5.03% |

| Nitrogen (N) | 17.49% |

| Oxygen (O) | 9.99% |

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Methods like Density Functional Theory (DFT) are widely used to predict geometries, energies, and spectroscopic properties of molecules like this compound.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to predict molecular geometries, vibrational frequencies, and electronic spectra. nih.gov For phenylisoxazole derivatives, DFT calculations, particularly using the B3LYP functional, have proven to be reliable. csic.eswiley.commdpi.com

The first step in most theoretical studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (i.e., the structure with the lowest energy). nih.gov For phenylisoxazole derivatives, this involves determining the preferred orientation of the phenyl ring relative to the isoxazole ring and the conformation of the amino group.

Researchers have successfully used DFT with various basis sets, such as 6-31+G(d) or 6-311++G(d,p), to optimize the geometries of related structures. wiley.commdpi.com For instance, in the study of 5-azido-3-phenylisoxazole, DFT calculations identified two minimal energy conformations that differed mainly in the orientation of the azido (B1232118) group, with a very small energy difference between them. mdpi.com Similar calculations for this compound would explore the rotational barrier of the phenyl group and the amino group to identify the global minimum energy conformer. These optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and reactivity. csic.eswiley.com

| Computational Method | Basis Set | Application to Phenylisoxazole Derivatives | Reference |

| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, conformational analysis, vibrational frequencies | csic.eswiley.com |

| DFT (B3LYP) | 6-31+G(d) | Geometry optimization, potential energy surface calculation | mdpi.com |

| TD-DFT (B3LYP, CAM-B3LYP) | 6-31+G(d) | Prediction of UV-Vis absorption spectra | mdpi.comresearchgate.net |

Density Functional Theory (DFT) Calculations

Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential, Mulliken Atomic Charges)

The electronic properties of this compound and related derivatives are investigated using computational methods to understand their reactivity and intermolecular interactions. Key properties such as Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges are calculated to provide a comprehensive electronic profile.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. csic.es The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability; a smaller gap suggests higher reactivity. csic.es For isoxazole derivatives, the HOMO-LUMO gap provides information on charge transfer within the molecule and its electronic properties. csic.esscience.gov Computational studies on similar phenylisoxazole derivatives have been performed to determine these values, which are crucial for predicting their behavior in chemical reactions. wiley.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. csic.esbhu.ac.in The color-coded map illustrates the charge distribution, with red indicating negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor areas, susceptible to nucleophilic attack). chalcogen.ro In derivatives of phenylisoxazole, the oxygen atom of the carbonyl group is often identified as a site for electrophilic attack, while hydrogen atoms of amide or amine groups are prone to nucleophilic attack. csic.eswiley.comresearchgate.net